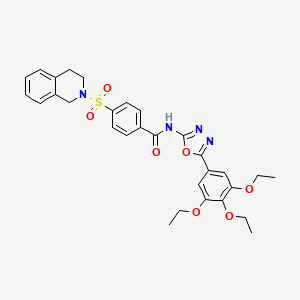

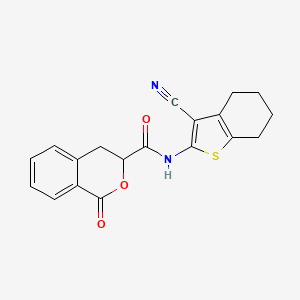

![molecular formula C22H22N4O7S B2983893 Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 398998-57-7](/img/structure/B2983893.png)

Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a carbamoyl group, a sulfonyl group, and a piperazine ring. The presence of these functional groups likely contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. This compound’s properties would be influenced by factors such as its functional groups and the nature of its chemical bonds. Unfortunately, specific details about its density, melting point, boiling point, etc., are not available .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis and evaluation of novel sulfonamide hybrids, including compounds structurally related to ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, have demonstrated significant antimicrobial activities. For instance, certain sulfonamide carbamates and acylthiourea derivatives exhibited potent activity against various bacteria strains. Molecular docking studies further elucidated the potential mechanisms behind their antimicrobial efficacy, highlighting the role of sulfonamide hybrids in the development of new antibacterial agents (Modather F. Hussein, 2018).

Antioxidant Properties

Research has also focused on the synthesis of dihydropyridine analogs, including derivatives of ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, to explore their antioxidant capacities. These studies have shown that certain dihydropyridine derivatives exhibit high antioxidant and metal chelating activities, potentially offering therapeutic benefits in conditions associated with oxidative stress (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019).

Catalytic Applications

Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate and its analogs have been investigated for their utility as catalysts in various chemical reactions. For example, the use of sulfone-supported catalysts has been demonstrated in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, showcasing the potential of these compounds in facilitating efficient and environmentally friendly chemical processes (J. Safaei‐Ghomi, Nasrin Enayat-Mehri, Fahime Eshteghal, 2017).

Enzymatic Catalysis

The compound has been explored in the context of enzymatic catalysis, where it serves as a building block for more complex molecules. For instance, its derivatives have been oligomerized using enzymes like horseradish peroxidase in aqueous mediums, showcasing the potential of ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate in biomimetic and green chemistry applications (Yan Pang, H. Ritter, Monir Tabatabai, 2003).

Chemical Warfare Agent Neutralization

Innovative research has demonstrated the utility of polyoxomolybdates modified by carboxylic acid ligands, related to the chemical structure of ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, in the rapid degradation of chemical warfare agent simulants. This highlights the potential of such compounds in the development of novel materials for the neutralization of hazardous substances (Yujiao Hou, Haiyan An, Yumeng Zhang, T. Hu, Wei Yang, Shenzhen Chang, 2018).

Propriétés

IUPAC Name |

ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O7S/c1-2-33-22(30)25-10-12-26(13-11-25)34(31,32)15-8-6-14(7-9-15)19(27)23-17-5-3-4-16-18(17)21(29)24-20(16)28/h3-9H,2,10-13H2,1H3,(H,23,27)(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLAFALNCQDVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)